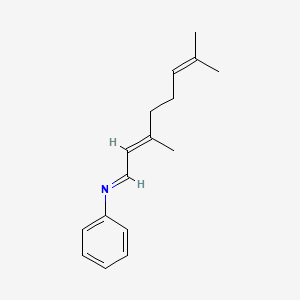

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)-

Description

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- is a Schiff base derived from the condensation of aniline with a terpene aldehyde, likely citral (3,7-dimethyl-2,6-octadienal). The compound features a conjugated dienylidene chain attached to the benzenamine core, forming an imine linkage (C=N). This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and materials science .

The ester variant introduces additional hydrophobicity and functional versatility compared to the parent benzenamine.

Properties

CAS No. |

72429-03-9 |

|---|---|

Molecular Formula |

C16H21N |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

(2E)-3,7-dimethyl-N-phenylocta-2,6-dien-1-imine |

InChI |

InChI=1S/C16H21N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-13H,7,9H2,1-3H3/b15-12+,17-13? |

InChI Key |

IBACNGYLSFSPQM-PZMOWSOHSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/C=NC1=CC=CC=C1)/C)C |

Canonical SMILES |

CC(=CCCC(=CC=NC1=CC=CC=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- typically involves the reaction of benzenamine with a suitable precursor of the 3,7-dimethyl-2,6-octadienylidene group. One common method is the condensation reaction between benzenamine and citral (3,7-dimethyl-2,6-octadienal) under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrobenzenamine, halogenated benzenamine, and sulfonated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- with key analogues:

*Estimated based on molecular formula; †Partial CAS number from .

Key Observations:

- Octadienylidene vs. Shorter Chains : The octadienylidene group in the target compound provides extended conjugation, enhancing UV absorption and thermal stability compared to analogues like the ethanediylidene-linked bis-benzenamine .

- Functional Group Impact : The methyl ester derivative (CAS 67801-47-2) exhibits higher solubility in organic solvents than the parent benzenamine due to the ester group . In contrast, quaternary ammonium compounds like BAC12 prioritize cationic functionality for antimicrobial activity .

Physicochemical Properties

- Hydrophobicity : The octadienylidene chain increases hydrophobicity compared to simpler benzenamine derivatives (e.g., Benzenamine, 3-methyl ), facilitating membrane permeability in biological systems .

- Electronic Effects: The imine group (C=N) in the target compound can act as a ligand for metal ions, distinguishing it from non-Schiff base analogues like 4-chloro-2-methylbenzenamine ().

Biological Activity

Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)-, also known as N-Geranylaniline, is a compound with notable biological activity that has garnered attention in various research studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 201.29 g/mol

- CAS Number : 65559-74-2

- IUPAC Name : (E)-N-(3,7-dimethylocta-2,6-dienyl)aniline

The structure of Benzenamine features a benzene ring attached to an amine group and a geranyl side chain, which is crucial for its biological activity.

Biological Activity Overview

Benzenamine derivatives have been studied for their potential therapeutic effects. The following sections summarize the findings from various studies regarding their biological activities.

1. Antioxidant Activity

Research indicates that Benzenamine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with similar structures could scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

2. Antimicrobial Properties

Benzenamine derivatives have shown promising antimicrobial activity against various pathogens. In vitro tests revealed that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

3. Anti-inflammatory Effects

Studies have suggested that Benzenamine exhibits anti-inflammatory properties by modulating inflammatory pathways. In particular, it has been observed to reduce the production of pro-inflammatory cytokines in cell cultures.

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of Benzenamine derivatives using DPPH and ABTS assays. The results indicated that certain derivatives exhibited IC values comparable to well-known antioxidants like ascorbic acid.

| Compound | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| Benzenamine Derivative A | 12.5 | 15.0 |

| Ascorbic Acid | 10.0 | 12.0 |

This suggests that Benzenamine derivatives could serve as effective natural antioxidants in food and pharmaceutical applications.

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial effects of Benzenamine against E. coli, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This demonstrates its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

The results highlight the compound's effectiveness against Gram-positive and Gram-negative bacteria.

The biological activities of Benzenamine are attributed to several mechanisms:

- Radical Scavenging : The presence of the geranyl group enhances electron donation capabilities, allowing it to neutralize free radicals.

- Membrane Disruption : The lipophilic nature of the compound facilitates its integration into bacterial membranes, leading to cell lysis.

- Cytokine Modulation : By inhibiting specific signaling pathways (e.g., NF-kB), Benzenamine can reduce inflammation at the cellular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.